Cas no 4785-56-2 (2-Formyl-5-methoxy-benzoic acid)

2-Formyl-5-methoxy-benzoic acid is a versatile aromatic aldehyde-carboxylic acid derivative, characterized by the presence of both a formyl (–CHO) and a methoxy (–OCH₃) group on a benzoic acid backbone. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its dual functional groups enable selective reactivity, facilitating applications in condensation, cyclization, and derivatization reactions. The methoxy substituent enhances solubility and influences electronic properties, making it useful in designing complex molecular architectures. High purity grades ensure consistent performance in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
2-Formyl-5-methoxy-benzoic acid structure
4785-56-2 structure
Product Name:2-Formyl-5-methoxy-benzoic acid
CAS No:4785-56-2
MF:C9H8O4
MW:180.157423019409
MDL:MFCD06739603
CID:1003698
PubChem ID:7176205
Update Time:2025-10-30

2-Formyl-5-methoxy-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • (Benzoic acid, 2-formyl-5-methoxy- )
    • 2-Formyl-5-methoxybenzoic acid
    • 2-FORMYL-5-METHOXY-BENZOIC ACID
    • 2- carboxy -4- methoxybenzaldehyde
    • LMWSIQGMRIVDCJ-UHFFFAOYSA-N
    • MFCD06739603
    • AT14868
    • BS-43793
    • DA-42352
    • 2-carboxy-4-methoxybenzaldehyde
    • AKOS005209320
    • 2-formyl-5-methoxybenzoicacid
    • EN300-155521
    • Z1198170018
    • 4785-56-2
    • SCHEMBL548189
    • SY320415
    • DTXSID40428345
    • 5-methoxyphthalaldehydic acid
    • 2-Formyl-5-methoxy-benzoic acid
    • MDL: MFCD06739603
    • Inchi: 1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12)
    • InChI Key: LMWSIQGMRIVDCJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C=O)=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 180.04224
  • Monoisotopic Mass: 180.04225873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 63.6

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2-Formyl-5-methoxy-benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:4785-56-2)2-Formyl-5-methoxy-benzoic acid
Order Number:A1162221
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:11
Price ($):604.0
Email:sales@amadischem.com

Additional information on 2-Formyl-5-methoxy-benzoic acid

2-Formyl-5-methoxy-benzoic Acid (CAS No. 4785-56-2): A Comprehensive Overview

2-Formyl-5-methoxy-benzoic acid (CAS No. 4785-56-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-formyl-5-methoxybenzoic acid, is characterized by its unique structural features, which include a formyl group and a methoxy substituent on the benzene ring. These functional groups endow the molecule with a range of chemical properties that make it an attractive starting material for various synthetic transformations and biological applications.

The molecular formula of 2-formyl-5-methoxy-benzoic acid is C9H8O4, and its molecular weight is approximately 176.16 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain synthetic protocols where controlled solubility is required.

In the realm of organic synthesis, 2-formyl-5-methoxy-benzoic acid serves as a valuable building block for the preparation of more complex molecules. The formyl group can undergo various reactions, including condensation, reduction, and oxidation, making it a versatile functional group for synthetic chemists. For instance, the formyl group can be reduced to a hydroxymethyl group using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation opens up pathways for further functionalization and derivatization.

The methoxy substituent on the benzene ring imparts additional reactivity and stability to the molecule. Methoxy groups are known to activate the aromatic ring towards electrophilic substitution reactions, such as nitration and sulfonation. This property makes 2-formyl-5-methoxy-benzoic acid an excellent starting material for the synthesis of substituted benzoic acids and their derivatives.

In medicinal chemistry, 2-formyl-5-methoxy-benzoic acid has been explored for its potential biological activities. Recent studies have shown that this compound exhibits anti-inflammatory and antioxidant properties. The formyl group can be involved in hydrogen bonding interactions with biological targets, while the methoxy substituent can enhance lipophilicity and improve cellular uptake. These properties make 2-formyl-5-methoxy-benzoic acid a promising lead compound for the development of new therapeutic agents.

A notable application of 2-formyl-5-methoxy-benzoic acid in medicinal chemistry is its use as an intermediate in the synthesis of drugs targeting neurodegenerative diseases. For example, researchers have synthesized derivatives of this compound that exhibit neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells. These findings highlight the potential of 2-formyl-5-methoxy-benzoic acid as a scaffold for drug discovery in neurology.

Beyond its medicinal applications, 2-formyl-5-methoxy-benzoic acid has also found use in materials science. The compound can be incorporated into polymers to enhance their mechanical properties or to impart specific functionalities such as UV protection or antimicrobial activity. For instance, researchers have developed polymeric materials containing 2-formyl-5-methoxy-benzoic acid-based moieties that exhibit improved thermal stability and UV resistance. These materials have potential applications in coatings, adhesives, and other industrial products.

The synthesis of 2-formyl-5-methoxy-benzoic acid can be achieved through several routes. One common method involves the Vilsmeier-Haack reaction, where 3-methoxysalicylic acid is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to form the corresponding aldehyde. Alternatively, the compound can be prepared by oxidizing 3-methoxysalicylaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or Jones reagent (CrO3/H24). Each synthetic route has its advantages and limitations, and the choice of method depends on factors such as yield, purity, and cost-effectiveness.

In conclusion, 2-formyl-5-methoxy-benzoic acid (CAS No. 4785-56-2) is a multifaceted compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features make it a valuable starting material for various synthetic transformations and biological studies. Ongoing research continues to uncover new applications and potential uses for this compound, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:4785-56-2)2-Formyl-5-methoxy-benzoic acid
A1162221
Purity:99%
Quantity:1g
Price ($):604.0
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